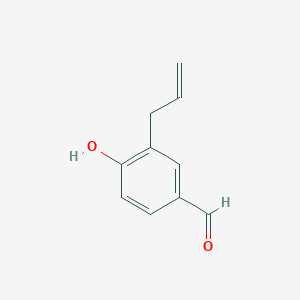

3-Allyl-4-hydroxybenzaldehyde

Descripción

Structural Significance and Functional Group Analysis

The chemical structure of 3-Allyl-4-hydroxybenzaldehyde is characterized by a benzene (B151609) ring substituted with three key functional groups: a hydroxyl (-OH) group at position 4, an allyl (-CH₂CH=CH₂) group at position 3, and a formyl (-CHO) group at position 1. uni.lu This specific arrangement of functional groups imparts a unique reactivity profile to the molecule.

The hydroxyl group is a hydrogen bond donor and can participate in various reactions, including etherification and esterification. The aldehyde group is an electrophilic center, susceptible to nucleophilic attack and can be oxidized to a carboxylic acid or reduced to an alcohol. The allyl group, with its reactive double bond, can undergo a variety of transformations, such as addition reactions, and is a key participant in sigmatropic rearrangements like the Claisen rearrangement. wikipedia.orglibretexts.org

The interplay of these functional groups on the aromatic ring creates a molecule with diverse chemical reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 41052-88-4 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Appearance | Solid |

| SMILES | C=CCC1=C(C=CC(=C1)C=O)O |

| InChI Key | HDZJQLIQQWIJBW-UHFFFAOYSA-N |

Source: uni.lusigmaaldrich.com

Interdisciplinary Relevance in Contemporary Chemical Research

The unique structural features of this compound lend themselves to a wide range of applications across different scientific disciplines. In organic synthesis, it serves as a key starting material for the preparation of more complex molecules. For instance, it can be used to synthesize various heterocyclic compounds and natural product analogs. researchgate.net

In the field of chemical biology, phenolic aldehydes and their derivatives are investigated for their potential biological activities. While specific studies on this compound are emerging, related phenolic compounds have shown promise in areas such as antioxidant and antimicrobial research. taylorandfrancis.comresearchgate.net The presence of the allyl group can also be exploited for bioconjugation and the development of chemical probes to study biological systems. The reactivity of the aldehyde and hydroxyl groups allows for the attachment of fluorescent tags or other reporter molecules.

Historical Context and Evolution of Research on Phenolic Aldehydes

The study of phenolic aldehydes has a rich history, dating back to the isolation and characterization of naturally occurring compounds like vanillin (B372448). taylorandfrancis.com These aromatic aldehydes are found in various natural sources, including plants and are by-products of industrial processes like papermaking. taylorandfrancis.com

The synthesis of substituted phenolic aldehydes has been a long-standing area of interest in organic chemistry. A common method for introducing an allyl group onto a phenolic ring is through the Claisen rearrangement of an allyl phenyl ether. wikipedia.orglibretexts.org This thermal, intramolecular rearrangement is a powerful tool for carbon-carbon bond formation. wikipedia.orglibretexts.org The synthesis of this compound itself is often achieved through a two-step process involving the allylation of 4-hydroxybenzaldehyde (B117250) to form 4-allyloxybenzaldehyde (B1266427), followed by a thermal Claisen rearrangement. prepchem.comresearchgate.net

Historically, research on phenolic aldehydes was driven by their use as flavoring agents and as monomers for the production of phenolic resins. taylorandfrancis.comacs.org More recently, the focus has shifted towards their application in fine chemical synthesis and their potential biological activities.

Research Gaps and Future Outlooks for this compound

Despite its potential, research specifically focused on this compound is still in its early stages. There are several areas where further investigation is warranted.

A significant research gap exists in the comprehensive evaluation of the biological activities of this compound and its derivatives. Systematic studies are needed to explore its potential as an antioxidant, antimicrobial, or anti-inflammatory agent. Furthermore, its utility as a scaffold for the development of new therapeutic agents remains largely unexplored.

In the realm of organic synthesis, there is an opportunity to develop novel synthetic methodologies that utilize the unique reactivity of this compound. This could include the exploration of new catalytic systems for the functionalization of the allyl group or the development of cascade reactions that leverage the interplay between the different functional groups.

The future for this compound appears promising. As synthetic methods become more refined and our understanding of its chemical and biological properties deepens, this versatile molecule is poised to become an increasingly important tool for chemists and biologists alike. Its potential applications in materials science, particularly in the development of functional polymers and resins, also represent an exciting avenue for future research.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-hydroxybenzaldehyde |

| 4-allyloxybenzaldehyde |

| Allyl bromide |

| Vanillin |

| 3-Allyl-4-methoxybenzaldehyde |

| Methyl iodide |

| Potassium carbonate |

| Acetone (B3395972) |

| 3-Allyl-4-hydroxybenzonitrile |

| 3-Allyl-2-hydroxybenzaldehyde |

| 4-(Allyloxy)-3,5-dimethylbenzaldehyde |

| Syringaldehyde |

| 2-Allyloxy-3-methylbenzaldehyde |

| 4-Hydroxy-3,5-dimethylbenzaldehyde |

| 3-Chloro-4-hydroxybenzaldehyde |

| 4-(allyloxy)-3-chlorobenzaldehyde |

| 2-chloro-4-(morpholinylmethyl) phenol (B47542) |

| 2-hydroxy benzaldehyde (B42025) |

| 2-allyl-3-hydroxybenzaldehyde |

| 3,4-dihydroxybenzaldehyde (B13553) |

| 4-Allyloxy-3-hydroxybenzaldehyde |

| 3-allyl-4-(allyloxy)benzaldehyde |

| 3-ethoxy-4-hydroxybenzaldehyde |

| 3-Hydroxybenzaldehyde (B18108) |

| 4-hydroxybenzaldehyde benzoyl hydrazone |

| O-allyl-lawsone |

| C-allyl-lawsone |

| 3‐allyl‐2,6‐diarylpiperidin‐4‐one |

| Formaldehyde (B43269) |

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-3-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-3-9-6-8(7-11)4-5-10(9)12/h2,4-7,12H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZJQLIQQWIJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406059 | |

| Record name | 3-Allyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41052-88-4 | |

| Record name | 4-Hydroxy-3-(2-propen-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41052-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Allyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41052-88-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development for 3 Allyl 4 Hydroxybenzaldehyde

Conventional Synthetic Approaches to 3-Allyl-4-hydroxybenzaldehyde

The preparation of this compound largely relies on two well-established reaction pathways: the direct electrophilic allylation of a suitable aromatic precursor and a two-step process involving a Claisen rearrangement. Each method presents its own set of advantages and challenges, particularly concerning regioselectivity and reaction efficiency.

Electrophilic Allylation of Aromatic Precursors

Direct introduction of an allyl group onto the aromatic ring of a hydroxybenzaldehyde is a conceptually straightforward approach. However, controlling the position of allylation is a significant hurdle.

The direct alkylation of 4-hydroxybenzaldehyde (B117250) with an allyl halide, such as allyl bromide, represents a common method for introducing the allyl group. This reaction is typically carried out in the presence of a base. The hydroxyl group on the aromatic ring activates it towards electrophilic substitution, directing the incoming allyl group. However, this method often leads to a mixture of O-allylated and C-allylated products.

A primary challenge in the direct allylation of 4-hydroxybenzaldehyde is controlling regioselectivity. The hydroxyl group directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the aldehyde group, allylation is expected at the ortho position (C3 or C5). However, the reaction can also occur at the oxygen atom, leading to the formation of 4-allyloxybenzaldehyde (B1266427). mdpi.com This often results in a mixture of isomers, necessitating purification steps like chromatography to isolate the desired this compound. The directing effects of both the hydroxyl and aldehyde groups complicate the selective synthesis of the desired isomer.

The choice of base and solvent plays a crucial role in the outcome of the allylation reaction. The base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Common bases include potassium carbonate (K₂CO₃). prepchem.com The solvent system influences the solubility of the reactants and the reactivity of the nucleophile. Polar aprotic solvents like acetone (B3395972) and dimethylformamide (DMF) are frequently employed. prepchem.com For instance, the use of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) is known to favor O-alkylation over C-alkylation. mdpi.com In some cases, the use of cesium bicarbonate (CsHCO₃) in acetonitrile (B52724) has been shown to provide excellent regioselectivity for 4-alkylation in related dihydroxybenzaldehydes. nih.govnih.gov

The table below summarizes typical conditions for the allylation of 4-hydroxybenzaldehyde.

| Reagents | Base | Solvent | Conditions | Product(s) | Yield | Reference |

| 4-hydroxybenzaldehyde, Allyl bromide | K₂CO₃ | Acetone | Reflux | 4-allyloxybenzaldehyde | - | prepchem.com |

| 4-hydroxybenzaldehyde, Allyl bromide | Sodium metal | Ethanol (B145695) | Reflux, 24h | 4-allyloxybenzaldehyde | 89% | sphinxsai.com |

| 4-hydroxybenzaldehyde, Allyl bromide | K₂CO₃ | Acetonitrile | Reflux, 6h | 4-allyloxybenzaldehyde | - |

Regioselectivity Challenges in Direct Allylation and Isomer Separation

Claisen Rearrangement as a Key Synthetic Step

A more controlled and widely used method to synthesize this compound involves the Claisen rearrangement. organic-chemistry.orgwikipedia.org This -sigmatropic rearrangement of an aryl allyl ether provides a reliable route to ortho-allyl phenols.

The first step in this sequence is the synthesis of the precursor, 4-allyloxybenzaldehyde. prepchem.com This is achieved through the Williamson ether synthesis, where 4-hydroxybenzaldehyde is reacted with an allyl halide, typically allyl bromide, in the presence of a base. chemicalbook.com Common bases used for this purpose include potassium carbonate. prepchem.com The reaction is generally performed in a polar aprotic solvent such as acetone or acetonitrile. prepchem.com This O-allylation reaction proceeds with high efficiency, often leading to high yields of the desired ether intermediate. sphinxsai.com For example, reacting 4-hydroxybenzaldehyde with allyl bromide in the presence of potassium carbonate in acetone, followed by reflux, yields 4-allyloxybenzaldehyde. prepchem.com Another procedure using sodium metal in ethanol also produces the intermediate in high yield. sphinxsai.com

Once the 4-allyloxybenzaldehyde intermediate is obtained, it is subjected to thermal rearrangement. Heating the ether to a high temperature (around 220°C) induces the Claisen rearrangement, where the allyl group migrates from the oxygen atom to the ortho position on the aromatic ring, yielding the final product, this compound. prepchem.com This rearrangement is a concerted, intramolecular process that is highly regioselective for the ortho position. organic-chemistry.org

Thermal Conditions and Mechanistic Aspects of the Claisen Rearrangement

The most established method for synthesizing this compound is the aromatic Claisen rearrangement of its precursor, 4-allyloxybenzaldehyde. prepchem.com This reaction is a type of pericyclic, -sigmatropic rearrangement that is thermally induced and proceeds through a concerted mechanism. wikipedia.orgbyjus.comlibretexts.org

The process begins with heating an allyl phenyl ether, in this case, 4-allyloxybenzaldehyde, which initiates an intramolecular rearrangement. libretexts.org The reaction proceeds through a highly ordered, cyclic six-membered transition state. libretexts.org This concerted step involves the simultaneous breaking of the ether C-O bond and the formation of a new C-C bond between the terminal carbon of the allyl group and the ortho-position of the aromatic ring. libretexts.org This initially forms a non-aromatic dienone intermediate (6-allyl-2,4-cyclohexadienone derivative). libretexts.org The aromaticity is then quickly restored through a tautomerization process (a proton shift) to yield the final, stable o-allylphenol product, this compound. byjus.comlibretexts.org

The reaction is typically carried out at high temperatures, often requiring reflux in high-boiling point solvents to provide the necessary activation energy. organic-chemistry.org The choice of solvent and temperature is critical for reaction efficiency and yield.

Table 1: Thermal Conditions for Claisen Rearrangement of 4-allyloxybenzaldehyde

| Parameter | Conditions | Source(s) |

| Temperature | 217-220 °C | prepchem.com |

| Duration | 6-7 hours | prepchem.com |

| Solvents | High-boiling hydrocarbons (e.g., decalin, xylene) or neat (no solvent) | prepchem.com |

| Atmosphere | Inert (e.g., Nitrogen) |

Evidence for this intramolecular mechanism has been confirmed through crossover experiments, which rule out an intermolecular pathway. wikipedia.org

Alternative Multistep Syntheses (e.g., utilizing nitro-phenol derivatives as analogous strategies)

Beyond the direct Claisen rearrangement, alternative multistep synthetic routes offer strategic flexibility, particularly when specific substitution patterns are desired. An analogous strategy involves the use of nitro-phenol derivatives, which can be synthetically manipulated to introduce the allyl group and then converted to the final product. researchgate.net

A plausible synthetic pathway using this strategy for this compound could involve the following steps:

Nitration: 4-hydroxybenzaldehyde is first nitrated to introduce a nitro group onto the aromatic ring, yielding 4-hydroxy-3-nitrobenzaldehyde.

Etherification: The phenolic hydroxyl group is then allylated using allyl bromide in the presence of a base like potassium carbonate to form 4-allyloxy-3-nitrobenzaldehyde. mdpi.com

Claisen Rearrangement: The resulting nitro-substituted allyl ether undergoes a thermal Claisen rearrangement. The electron-withdrawing nitro group influences the electronic properties of the ring, but the rearrangement proceeds to form 3-allyl-4-hydroxy-5-nitrobenzaldehyde.

Reduction: Finally, the nitro group is reduced to an amino group, which can then be removed or converted as needed, though for the direct synthesis, a subsequent deamination step would be required. A more direct approach involves the reduction of the nitro group using agents like zinc and ammonium (B1175870) chloride to yield the target aniline, which highlights the utility of the nitro group as a precursor to other functionalities. researchgate.net

This multistep approach, while longer, demonstrates the use of a well-established functional group, the nitro group, to direct subsequent reactions and ultimately achieve the desired molecular architecture. researchgate.netmdpi.com

Advanced and Catalytic Synthetic Strategies for this compound

To overcome the high temperatures and potential selectivity issues of thermal methods, advanced catalytic strategies are being developed. These methods often rely on transition metal-catalyzed C-H activation to directly functionalize the aromatic ring.

Transition Metal-Catalyzed C-H Allylation Methods

Transition metal catalysis provides a powerful tool for the regioselective allylation of phenols, bypassing the need for the pre-formation of an allyl ether. This approach involves the direct activation of a C-H bond on the phenol (B47542) ring and subsequent coupling with an allyl source.

Palladium-Catalyzed Direct Functionalization of Aromatic Rings

Palladium catalysts are highly effective for the direct C-H functionalization of aromatic compounds. rsc.orgscience.gov In the case of phenols, the hydroxyl group can act as an effective directing group, guiding the catalyst to functionalize the C-H bond at the ortho position. researchgate.net Pd(II)-catalyzed systems have been shown to achieve site-selective C-H alkenylation of unprotected phenols under relatively mild conditions (e.g., 60 °C). researchgate.net This direct C-H allylation avoids the high-temperature rearrangement step and offers a more atom-economical route to this compound. Studies have shown that while O-allylation can be a competing kinetic product, the C-allylated compound is often the thermodynamically favored product, and conditions can be optimized to favor its formation. acs.org

Ruthenium-Mediated Allylation Processes

Ruthenium complexes have also emerged as effective catalysts for C-H allylation. universiteitleiden.nlnih.gov For instance, catalysts such as RuCl₃·nH₂O can mediate the allylation of phenols using allyl alcohols as the coupling partner. A key feature of some ruthenium-catalyzed systems is the ability to control the site of allylation (C-allylation vs. O-allylation) based on the reaction conditions. universiteitleiden.nl In the absence of a base, C-allylation is often favored, as the phenol is not deprotonated to the more nucleophilic phenoxide, which would preferentially attack the allyl source to form an ether. universiteitleiden.nl This provides a direct, catalytic route to C-allyl phenols from the parent phenol. universiteitleiden.nl

Control of Regioselectivity in C-H Activation Pathways

The primary challenge in the direct functionalization of 4-hydroxybenzaldehyde is controlling regioselectivity—ensuring the allyl group is introduced at the C3 position. In transition metal-catalyzed C-H activation, the inherent directing ability of substituents on the aromatic ring is exploited.

The phenolic hydroxyl group is a powerful ortho-directing group in many catalytic systems. researchgate.netnih.gov This directing effect is crucial for achieving the desired regioselectivity in the synthesis of this compound.

Table 2: Factors Controlling Regioselectivity in Catalytic Allylation of Phenols

| Catalyst System | Controlling Factor | Outcome | Source(s) |

| Palladium(II) | Phenol as directing group | Ortho-C-H functionalization is favored. | researchgate.net |

| Palladium(0) | Reaction conditions (kinetic vs. thermodynamic control) | O-allylation (kinetic product) vs. C-allylation (thermodynamic product). | acs.org |

| Ruthenium | Presence or absence of base | Absence of base favors direct C-allylation; presence of base favors O-allylation. | universiteitleiden.nl |

| Indium(III) | Nature of allyl substrate | Aryl-substituted vinyldiazoacetates lead to para-allylation; alkyl-substituted ones lead to ortho-allylation. | nih.gov |

By carefully selecting the catalyst (e.g., Palladium or Ruthenium) and tuning the reaction conditions (e.g., temperature, presence of a base), chemists can steer the reaction toward the desired 3-allyl isomer with high selectivity, representing a significant advancement over classical thermal methods. researchgate.netacs.orguniversiteitleiden.nl

Chemo-Enzymatic Cascade Processes Involving Aldehyde and Hydroxyl Functional Groups

Chemo-enzymatic cascade reactions represent a powerful strategy for the synthesis of complex molecules like this compound by combining the selectivity of biocatalysts with the efficiency of chemical transformations. These one-pot sequences minimize waste, reduce the number of purification steps, and often operate under mild conditions. nih.govrsc.org

One notable approach involves a four-step sequential chemo-enzymatic reaction cascade. nih.gov This process can begin with a Wacker oxidation to convert a phenylpropene derivative into the corresponding phenylacetone. nih.gov This is followed by a series of enzymatic steps: a Baeyer-Villiger monooxygenase converts the ketone to an ester, an esterase hydrolyzes the ester to an alcohol, and finally, an alcohol oxidase or dehydrogenase oxidizes the alcohol to the desired aldehyde. nih.gov This strategy has been successfully applied to the synthesis of various aromatic aldehydes. nih.gov

Enzymes play a crucial role in managing the reactivity of aldehyde and hydroxyl groups. For instance, aldehyde dehydrogenases (ALDHs) can chemoselectively oxidize aldehydes to carboxylic acids in the presence of other oxidizable groups like hydroxyls and alkenes. nih.gov This high selectivity is advantageous over many chemical oxidants and even some oxidases that can oxidize both alcohols and aldehydes. nih.gov Conversely, alcohol dehydrogenases (ADHs) are employed for the stereoselective reduction of aldehydes to alcohols. researchgate.netacs.org

The strategic use of enzymes can also circumvent the need for protecting groups. For example, in the synthesis of certain salicylaldehydes, the inherent hydrogen bonding between a hydroxyl group at the 2-position and the aldehyde can be exploited to achieve selective reactions at other positions, avoiding protection-deprotection steps. iastate.edu

Cascade reactions can also be designed to construct the carbon skeleton and introduce the desired functional groups in a concerted manner. A three-step enzymatic cascade starting from 3-hydroxybenzaldehyde (B18108) and pyruvate (B1213749) has been developed to produce complex tetrahydroisoquinolines. nih.gov This process involves a carboligation step, followed by transamination and a final Pictet-Spengler reaction. nih.gov While not directly synthesizing this compound, this demonstrates the potential of multi-enzyme cascades for building substituted aromatic aldehydes from simple precursors.

The table below summarizes enzymatic transformations relevant to the functional groups present in this compound.

| Enzyme Class | Transformation | Relevance to this compound Synthesis |

| Aldehyde Dehydrogenase (ALDH) | Aldehyde to Carboxylic Acid | Potential for selective oxidation of the aldehyde group without affecting the allyl or hydroxyl groups. nih.gov |

| Alcohol Dehydrogenase (ADH) | Aldehyde to Alcohol (Reduction) / Alcohol to Aldehyde (Oxidation) | Can be used for the final oxidation step to form the aldehyde or for the reduction of the aldehyde if the corresponding alcohol is an intermediate. rsc.orgresearchgate.net |

| Ene-Reductases (ERs) | Alkene Reduction | Potential to selectively reduce the allyl double bond if desired. mdpi.com |

| Monooxygenases (e.g., Baeyer-Villiger) | Ketone to Ester | Can be part of a cascade to convert a ketone precursor into an ester, which is then hydrolyzed to an alcohol and oxidized to the aldehyde. nih.gov |

| Esterases/Lipases | Ester Hydrolysis | Used to hydrolyze ester intermediates in a cascade process to reveal a hydroxyl group. acs.orgunipd.it |

| Carboligases | Carbon-Carbon Bond Formation | Can be used to build the carbon skeleton of the molecule from simpler precursors. nih.gov |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijariie.com The synthesis of this compound can be made more environmentally benign through several strategies, including the use of greener solvents, catalysts, and reaction conditions, as well as improving atom economy. ijariie.comscribd.com

A key reaction in one of the traditional syntheses of this compound is the Claisen rearrangement of an allyloxybenzaldehyde intermediate. prepchem.com This rearrangement often requires high temperatures. prepchem.com Microwave-assisted synthesis has emerged as a green alternative, significantly reducing reaction times and improving energy efficiency. For instance, the microwave-assisted Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde to 3-allyl-4-hydroxy-5-methoxybenzaldehyde has been reported to achieve a high yield in a much shorter time compared to conventional heating. vulcanchem.com

The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. ijariie.com Green solvents such as water, ionic liquids, and supercritical fluids are being explored as replacements. ijariie.com For example, the Williamson ether synthesis, a common method to prepare the allyloxy intermediate, can be performed under greener conditions. One approach involves reacting 4-hydroxybenzaldehyde with allyl bromide in the presence of a base. While this often uses organic solvents like acetone or dimethylformamide, research is ongoing to replace these with more environmentally friendly options. prepchem.com

Catalysis is a cornerstone of green chemistry, promoting reactions with high selectivity and reducing the need for stoichiometric reagents. scribd.com Biocatalysis, as discussed in the previous section, is inherently green due to the biodegradable nature of enzymes and the mild reaction conditions (ambient temperature and pressure, neutral pH) they typically employ. nih.gov The use of whole-cell biocatalysts can further simplify processes by eliminating the need for enzyme purification. researchgate.net

The table below outlines some green chemistry approaches and their application to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Example/Benefit |

| Alternative Energy Sources | Microwave-assisted Claisen rearrangement. | Reduced reaction times and energy consumption compared to conventional heating. vulcanchem.com |

| Use of Safer Solvents | Replacing traditional organic solvents with water or other green solvents. | Reduces toxicity and environmental impact. ijariie.com The use of water as a solvent in chemo-enzymatic cascades is a prime example. nih.gov |

| Catalysis | Employing biocatalysts (enzymes) or other efficient catalysts. | High selectivity, mild reaction conditions, reduced waste, and potential for catalyst recycling. nih.govscribd.com |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Cascade reactions that combine multiple steps into one pot improve atom economy by minimizing intermediate isolation and waste generation. nih.gov |

| Reduction of Derivatives | Avoiding the use of protecting groups. | Simplifies the synthetic route, reduces the number of steps, and minimizes waste. iastate.eduijariie.com |

| Use of Renewable Feedstocks | Starting from bio-based materials. | Lignin (B12514952), a component of lignocellulose, can be a source of phenolic aldehydes like 4-hydroxybenzaldehyde, which is a precursor in some synthetic routes. mdpi.comnih.gov |

Reaction Mechanisms and Derivatization Chemistry of 3 Allyl 4 Hydroxybenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical reactions, enabling the construction of complex molecular scaffolds and the introduction of diverse functionalities.

Condensation Reactions for Scaffold Construction (e.g., with piperidones, leading to curcumin (B1669340) mimics)

The aldehyde functionality of 3-allyl-4-hydroxybenzaldehyde readily participates in condensation reactions, most notably the Claisen-Schmidt condensation, to construct larger molecular frameworks. wikipedia.orgjst.go.jp This reaction involves the base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.org

A significant application of this reactivity is in the synthesis of curcumin mimics. Curcumin, a natural product, exhibits various biological activities, but its therapeutic potential is often limited by poor bioavailability. nih.gov Synthetic analogues with improved properties are therefore of great interest. In this context, this compound is condensed with 4-piperidone (B1582916) derivatives. nih.govrsc.org For instance, the acid-catalyzed condensation with 4-piperidones yields 3,5-bis(3-allyl-4-hydroxybenzylidene)-4-piperidones. nih.govrsc.org These curcumin-like structures are being investigated for various biological activities. sci-hub.se The reaction typically involves treating this compound with a substituted piperidone in the presence of a catalyst like hydrogen chloride gas. sci-hub.se

The synthesis of these curcumin analogues can be either symmetric or asymmetric. Symmetric analogues are prepared by reacting two equivalents of this compound with a piperidone. sci-hub.se For asymmetric analogues, a protection strategy is often employed. The hydroxyl group of this compound is first protected, for example, with a tetrahydropyranyl (THP) group, before the condensation reaction. nih.govsci-hub.se

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| This compound | 4-Piperidone | HCl(gas)/AcOH | Symmetric Curcumin Mimic | nih.gov |

| O-THP protected this compound | N-Cyclopropyl-4-piperidinone | Pyrrolidine | Asymmetric Curcumin Mimic Intermediate | sci-hub.se |

Nucleophilic Additions and Subsequent Transformations

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by various nucleophiles. This fundamental reactivity opens avenues for a wide range of molecular modifications.

Reduction: The aldehyde group can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction with NaBH₄ is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) and proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com This transformation yields 3-allyl-4-hydroxybenzyl alcohol.

Grignard Reactions: Grignard reagents (organomagnesium halides) add to the aldehyde group to form secondary alcohols. thermofisher.com This reaction provides a powerful method for carbon-carbon bond formation, allowing for the introduction of various alkyl or aryl substituents. The reaction of this compound with a Grignard reagent, followed by an acidic workup, would yield a substituted benzyl (B1604629) alcohol.

Formation of Schiff Bases with Amino Groups in Biological Contexts

The aldehyde group of this compound can react with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a common reaction in biological systems and is also utilized in synthetic chemistry to create new ligands and biologically active molecules. researchgate.net For instance, Schiff bases derived from substituted benzaldehydes are explored for their potential as enzyme inhibitors.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound, enabling a variety of derivatization strategies.

O-Alkylation and Etherification Reactions (e.g., Williamson Etherification for related compounds)

The phenolic hydroxyl group can be converted to an ether through O-alkylation. A classic method for this transformation is the Williamson ether synthesis. gordon.edutandfonline.comvaia.com This reaction involves the deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction. vaia.com

For this compound, this reaction can be used to introduce various alkyl or substituted alkyl groups at the 4-position. For example, reacting it with an alkyl halide like methyl iodide in the presence of a base such as potassium carbonate would yield 3-allyl-4-methoxybenzaldehyde. prepchem.com This reaction is often carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). prepchem.com The Williamson ether synthesis is a versatile method for producing a wide range of ethers from phenolic compounds. francis-press.comgoogle.com

| Phenolic Compound | Alkylating Agent | Base | Product | Reference |

| 4-Hydroxybenzaldehyde (B117250) | Allyl bromide | K₂CO₃ | 4-Allyloxybenzaldehyde (B1266427) | prepchem.com |

| This compound | Methyl iodide | K₂CO₃ | 3-Allyl-4-methoxybenzaldehyde | prepchem.com |

| 3,4-Dihydroxybenzaldehyde (B13553) | Benzyl chloride | NaHCO₃ | 4-(Benzyloxy)-3-hydroxybenzaldehyde | mdpi.com |

Regioselective Protection Strategies for Selective Functionalization

In molecules with multiple reactive sites, such as this compound, regioselective protection of one functional group is often necessary to achieve selective transformation at another site. The phenolic hydroxyl group can be protected to prevent its reaction while modifications are made to the aldehyde or allyl groups.

For catechols (1,2-dihydroxybenzenes) with an electron-withdrawing group, such as 3,4-dihydroxybenzaldehyde, the hydroxyl group at the 4-position is more acidic and therefore more readily deprotonated and alkylated. mdpi.comnih.govsemanticscholar.org This inherent difference in acidity allows for regioselective protection. For instance, the protection of 3,4-dihydroxybenzaldehyde with benzyl chloride has been shown to selectively yield the 4-O-benzylated product in good yield. mdpi.comnih.gov Similar regioselectivity has been observed with other protecting groups like allyl and propargyl halides. nih.govsemanticscholar.org

In the context of synthesizing asymmetric curcumin mimics from this compound, the hydroxyl group is often protected with a tetrahydropyranyl (THP) group. nih.govsci-hub.senih.gov This is achieved by reacting the molecule with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. nih.govsci-hub.se The THP group is stable under the basic conditions of the subsequent condensation reaction and can be readily removed later under acidic conditions. nih.gov

The use of transient directing groups is another advanced strategy for achieving regioselective functionalization, particularly for C-H activation reactions ortho to the aldehyde. nih.govchemistryviews.orgacs.org In this approach, the aldehyde reacts reversibly with an amine to form a transient imine, which then directs a metal catalyst to functionalize a specific C-H bond. nih.govchemistryviews.org

Phenolate (B1203915) Formation and Reactivity in Micellar Media

The hydroxyl group of this compound, like other phenols, is acidic and can be deprotonated by a base to form a phenolate ion. This transformation is crucial for many subsequent reactions, such as Williamson ether synthesis. orientjchem.orgresearchgate.net The reactivity of this process can be significantly influenced by the reaction medium.

In aqueous solutions, surfactants can form micelles, which are aggregates with a hydrophobic core and a hydrophilic exterior. orientjchem.orgucl.ac.uk This environment can enhance reaction rates and influence selectivity. For reactions involving phenolate formation, the micellar medium offers a distinct advantage by stabilizing the resulting phenolate ion. orientjchem.orgresearchgate.net The aromatic part of the benzaldehyde (B42025) derivative may reside in the hydrophobic region of the micelle, while the polar hydroxyl group is more exposed in the hydrophilic region. orientjchem.org When a base is introduced, the formation of the phenolate is facilitated and stabilized within this structured environment, increasing its nucleophilicity for subsequent reactions, such as alkylation. orientjchem.orgresearchgate.net Studies on similar hydroxybenzaldehyde structures have demonstrated that using a micellar medium, such as sodium dodecyl sulfate (B86663) (SDS), can effectively promote etherification reactions. orientjchem.orgresearchgate.net

Table 1: Factors in Micellar-Mediated Phenolate Reactions

| Factor | Description | Implication for this compound |

|---|---|---|

| Surfactant | Amphipathic molecules (e.g., SDS) that form micelles in water. orientjchem.orgucl.ac.uk | Creates a microenvironment that can solubilize the organic substrate and stabilize ionic intermediates. orientjchem.org |

| Phenolate Stabilization | The hydrophilic heads of the surfactant molecules stabilize the negatively charged phenolate ion. orientjchem.orgresearchgate.net | Enhances the rate of nucleophilic attack by the phenolate on an electrophile. |

| Reactant Partitioning | The aromatic ring of the substrate partitions into the hydrophobic micellar core, while the polar functional groups remain at the surface. orientjchem.org | Orients the molecule for favorable reaction kinetics. |

Transformations Involving the Allyl Group

The allyl group (–CH₂–CH=CH₂) is a highly versatile functional handle, enabling a wide array of chemical transformations that can modify the carbon skeleton and introduce new functionalities.

Olefin Metathesis for Chain Elongation and Cyclization

Olefin metathesis is a powerful reaction that redistributes carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' and Hoveyda-type catalysts. The allyl group of this compound is an excellent substrate for two primary types of olefin metathesis: cross-metathesis and ring-closing metathesis.

Cross-Metathesis (CM): This reaction occurs between two different olefins. By reacting this compound with another olefin, the allyl group can be elongated or functionalized. For instance, a cross-metathesis reaction could be used to convert the allyl substituent into a longer isoprenyl moiety. griffith.edu.au The choice of catalyst is critical, as modern catalysts show tolerance to various functional groups, including aldehydes and phenols. frontiersin.org Research on allyl alcohols has shown that additives like phenol can suppress unwanted side reactions like double bond isomerization during cross-metathesis. rsc.org

Ring-Closing Metathesis (RCM): If a second olefin is introduced into the molecule (for example, by etherifying the hydroxyl group with another allyl-containing moiety), RCM can be employed to form a new heterocyclic ring. nih.gov This strategy has been widely used to synthesize various heteroaromatic compounds and complex molecular architectures from substituted phenols. nih.gov

Table 2: Common Catalysts for Olefin Metathesis

| Catalyst Type | Example | Key Features |

|---|---|---|

| Grubbs' Catalysts | Grubbs' 2nd Generation Catalyst | High activity and good functional group tolerance. frontiersin.org |

| Hoveyda-Type Catalysts | Hoveyda-Grubbs 2nd Generation Catalyst | High stability and activity; often used for stereoselective reactions. frontiersin.orgbeilstein-journals.org |

| Stewart-Grubbs Catalyst | Stewart-Grubbs Catalyst | Effective for cross-metathesis of challenging substrates like methallyl halides. frontiersin.org |

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-X molecule across the double bond of the allyl group. This class of reactions is highly atom-economical and provides a direct route to various functionalized products. snnu.edu.cn

Hydroformylation: Also known as the oxo-process, this reaction adds a hydrogen atom and a formyl group (–CHO) across the alkene, typically using cobalt or rhodium catalysts in the presence of carbon monoxide and hydrogen. libretexts.orgresearchgate.net Applying hydroformylation to this compound would yield a new aldehyde, which could be either linear or branched depending on reaction conditions. libretexts.org The hydroformylation of allyl alcohol to produce 1,4-butanediol (B3395766) (after a reduction step) is a well-established industrial process, demonstrating the feasibility of this transformation on the allyl scaffold. taylorfrancis.com

Other Hydrofunctionalizations: Beyond hydroformylation, other H-X reagents can be added. Hydroamination (addition of H-NR₂) and hydroalkoxylation (addition of H-OR) can introduce nitrogen or oxygen functionalities, respectively. snnu.edu.cn Radical hydrofunctionalization reactions catalyzed by metals like cobalt or manganese can also be employed to add a variety of groups. acs.orgthieme-connect.de

Oxidative Cleavage and Reduction Pathways

The double bond of the allyl group can be either cleaved or reduced to access different molecular structures.

Oxidative Cleavage: This reaction breaks the carbon-carbon double bond, typically yielding aldehydes or carboxylic acids. A classic method is ozonolysis (O₃), which, depending on the workup conditions, can convert the allyl group into an aldehyde (reductive workup with Zn or DMS) or a carboxylic acid (oxidative workup with H₂O₂). masterorganicchemistry.com This transformation would convert this compound into a derivative with a functionalized two-carbon side chain. Alternative methods include oxidation with hot, acidic potassium permanganate (B83412) (KMnO₄) or using more selective catalytic systems, such as copper complexes with hydrogen peroxide, to cleave terminal olefins into aldehydes. masterorganicchemistry.comresearchgate.net

Reduction: The double bond of the allyl group can be selectively reduced to a propyl group (–CH₂CH₂CH₃) through catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C). This reaction is generally high-yielding and chemoselective, leaving the aromatic ring and the aldehyde group intact under mild conditions. This transformation removes the reactivity of the double bond, which can be a strategic step in a multi-step synthesis.

Utility of this compound as a Synthetic Intermediate

The combination of aldehyde, phenol, and allyl functionalities makes this compound a valuable building block for constructing more elaborate molecules.

Precursor to Complex Organic Molecules and Bioactive Compounds

This compound serves as a key starting material for the synthesis of a variety of complex and biologically relevant compounds. Its structural framework is present in or can be used to access natural products and their analogs.

Synthesis of Natural Products and Analogs: The allyl-hydroxy-phenyl motif is a core component of various natural products. For example, a closely related intermediate, 1-(3-allyl-2,6-dihydroxy-4-methoxyphenyl)-3-(4-(methoxymethoxy)phenyl)propan-1-one, was utilized as a key precursor in the synthesis of Asebogenin and a precursor to Balsacone A. mdpi.com This highlights the utility of the C-allylated phenol structure in building complex diarylpropanoid and chalcone (B49325) frameworks.

Precursor to Bioactive Heterocycles: The aldehyde functionality is readily condensed with other molecules to form larger structures. For instance, 4-hydroxybenzaldehyde is used to synthesize hydantoin (B18101) derivatives, some of which show promise as drug leads. researchgate.net this compound could similarly be used to create novel allyl-substituted hydantoins. It can also serve as a precursor for chalcones, a class of compounds known for a wide range of biological activities, through Claisen-Schmidt condensation with appropriate ketones. researchgate.net Furthermore, derivatives of 4-hydroxybenzaldehyde have been investigated as tyrosinase inhibitors, suggesting that modified structures derived from the title compound could be explored for similar applications. nih.gov

Table 3: Examples of Compound Classes Derived from (Allyl)Hydroxybenzaldehyde Scaffolds

| Compound Class | Synthetic Method | Potential Application/Significance | Source |

|---|---|---|---|

| Chalcones | Claisen-Schmidt Condensation | Precursors to flavonoids and other bioactive compounds. researchgate.net | researchgate.net |

| Hydantoins | Knoevenagel Condensation | Investigated as potential drug leads. researchgate.net | researchgate.net |

| Diarylpropanoids | Multi-step synthesis involving Claisen rearrangement | Core structures of many natural products. mdpi.com | mdpi.com |

| Tyrosinase Inhibitors | Derivatization of the hydroxyl group | Potential use in cosmetics and medicine. nih.gov | nih.gov |

Building Block for Curcumin Analogs and Their Derivatives

This compound serves as a crucial starting material for the synthesis of various curcumin analogs. Curcumin, a natural compound found in turmeric, has been extensively studied for its biological activities, but its therapeutic potential is often limited by its chemical instability and poor bioavailability. nih.gov To overcome these drawbacks, researchers have focused on modifying curcumin's structure to create more stable and potent analogs. diva-portal.org

One common strategy involves the condensation of an appropriate aromatic aldehyde with a ketone. nih.gov In the synthesis of curcumin analogs, this compound is utilized as the aromatic aldehyde component. For instance, a curcumin analog, 1,7-bis(4-hydroxy-3-allylphenyl)-1,6-heptadiene-3,5-dione, was prepared by reacting this compound with acetylacetone (B45752). google.com The synthesis involves dissolving acetylacetone and boron trioxide in ethyl acetate, followed by the addition of n-butylamine and then a solution of tributyl borate (B1201080) and this compound. google.com

Another approach involves a Claisen-Schmidt condensation reaction. For example, asymmetric monocarbonyl curcumin analogs have been synthesized using this compound. google.com This can involve protecting the hydroxyl group of this compound with a group like tetrahydropyranyl (THP) before reacting it with a suitable ketone in the presence of a base like sodium hydroxide (B78521) in ethanol. diva-portal.orggoogle.com The protecting group is then removed in a subsequent step. nih.gov

The introduction of allyl groups into the curcumin structure is believed to play a significant role in enhancing the pharmacological activity of the resulting analogs. google.com

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This compound is a valuable precursor in the synthesis of chalcone derivatives, which are open-chain flavonoids with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. jst.go.jp These compounds are of significant interest due to their diverse biological activities. chemrevlett.com The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation reaction. utm.my

This base-catalyzed reaction involves the condensation of an aldehyde with a ketone. chemrevlett.comresearchgate.net In this context, this compound acts as the aldehyde component, and it is reacted with various substituted acetophenones in the presence of a base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a solvent like ethanol. sci-hub.se

For example, a series of chalcone derivatives were synthesized by reacting 4-hydroxybenzaldehyde (a related compound) with different acetophenones in the presence of KOH in ethanol. sci-hub.se Similarly, other studies have employed base-catalyzed Claisen-Schmidt condensation to produce chalcones from various aromatic aldehydes and acetophenones. utm.my The presence of hydroxyl and allyl groups in the chalcone skeleton is often associated with enhanced biological activities. jst.go.jp

The reaction mechanism involves the formation of an enolate ion from the ketone in the presence of the base, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily dehydrates to form the stable α,β-unsaturated ketone structure characteristic of chalcones. scielo.org.bo

The Claisen-Schmidt condensation offers a straightforward and efficient route to a wide array of chalcone derivatives from this compound, providing a platform for the development of new compounds with potential therapeutic applications.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Allyl 4 Hydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide complementary information about the carbon skeleton and the attached protons.

The ¹H NMR spectrum of 3-Allyl-4-hydroxybenzaldehyde displays a series of distinct signals that correspond to the aldehydic, phenolic, aromatic, and allylic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aldehydic proton characteristically appears as a singlet in the highly deshielded region of the spectrum, typically around 9.8 ppm, due to the electron-withdrawing nature of the carbonyl group. mdpi.comanalis.com.my The phenolic hydroxyl proton signal is a broad singlet, and its chemical shift is variable, depending on concentration and solvent, due to hydrogen bonding. The three aromatic protons exhibit a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring.

The allyl group protons produce three characteristic signals:

A doublet for the two protons of the CH₂ group directly attached to the aromatic ring.

A complex multiplet for the single proton of the -CH= group.

A multiplet for the two terminal protons of the =CH₂ group. google.comresearchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CHO (Aldehyde) | ~9.8 | Singlet (s) | Highly deshielded due to the carbonyl group. mdpi.comanalis.com.my |

| -OH (Phenolic) | Variable | Broad Singlet (br s) | Shift is dependent on solvent and concentration. |

| Aromatic H | ~6.9 - 7.7 | Multiplet (m) | Complex pattern typical of a 1,2,4-trisubstituted ring. google.com |

| Ar-CH₂- | ~3.3 | Doublet (d) | Protons adjacent to the aromatic ring. google.com |

| -CH=CH₂ | ~5.9 | Multiplet (m) | Vinylic proton of the allyl group. google.comresearchgate.net |

| -CH=CH₂ | ~5.1 | Multiplet (m) | Terminal vinylic protons of the allyl group. google.comresearchgate.net |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aldehyde carbonyl carbon is the most deshielded signal, appearing at approximately 191-193 ppm. analis.com.myresearchgate.net The aromatic carbons, including those substituted with the hydroxyl, allyl, and aldehyde groups, resonate in the 115-160 ppm range. The carbons of the allyl group have distinct shifts corresponding to the sp³-hybridized CH₂ carbon and the sp²-hybridized carbons of the double bond. google.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CHO (Carbonyl) | ~192 | Very deshielded due to double bond to oxygen. analis.com.my |

| C-OH (Aromatic) | ~158 | Aromatic carbon bearing the hydroxyl group. google.com |

| C-CHO (Aromatic) | ~130 | Aromatic carbon bearing the aldehyde group. google.com |

| C-Allyl (Aromatic) | ~128 | Aromatic carbon bearing the allyl group. google.com |

| Aromatic CH | ~115 - 130 | Unsubstituted aromatic carbons. google.com |

| -CH=CH₂ | ~137 | Vinylic carbon of the allyl group. google.com |

| -CH=CH₂ | ~115 | Terminal vinylic carbon of the allyl group. google.com |

| Ar-CH₂- | ~34 | Alkyl carbon of the allyl group attached to the ring. google.com |

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguous structural confirmation by revealing connectivity between atoms. numberanalytics.comyoutube.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons and, crucially, between the protons within the allyl group spin system (Ar-CH₂-CH=CH₂). This confirms the integrity of the allyl fragment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These heteronuclear experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.eduipb.pt This technique allows for the definitive assignment of each carbon atom in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum. For instance, the proton signal at ~9.8 ppm would correlate with the carbon signal at ~192 ppm, confirming the aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). sdsu.eduipb.pt Key HMBC correlations for confirming the substitution pattern of this compound would include:

A cross-peak between the aldehydic proton and the aromatic carbons C-2 and C-6.

Correlations between the Ar-CH₂ protons of the allyl group and the aromatic carbons C-2, C-3, and C-4, which definitively places the allyl group at the C-3 position.

Correlations between the phenolic proton and the aromatic carbons C-3, C-4, and C-5, confirming the position of the hydroxyl group.

Comprehensive ¹³C NMR Spectral Analysis: Aldehyde Carbonyl and Aromatic/Alkyl Carbons

Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. soton.ac.uk They are particularly useful for identifying functional groups, which have characteristic absorption or scattering frequencies.

The aldehyde group has two highly characteristic vibrational modes in the IR spectrum.

C=O Stretch : The carbonyl (C=O) stretching vibration for an aromatic aldehyde appears as a strong, sharp band. Due to conjugation with the benzene ring, this band is found at a lower frequency than in aliphatic aldehydes, typically in the range of 1670–1710 cm⁻¹. spectroscopyonline.comorgchemboulder.comresearchgate.net

C-H Stretch : The aldehydic C-H bond gives rise to a distinctive pair of medium-intensity bands, often referred to as a "Fermi doublet," located around 2850 cm⁻¹ and 2750 cm⁻¹. orgchemboulder.comlibretexts.org The lower frequency band is particularly diagnostic for aldehydes.

Table 3: Characteristic Aldehyde Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Aromatic Aldehyde) | 1670 - 1710 | Strong |

| Aldehydic C-H Stretch | ~2850 and ~2750 | Medium, often a doublet |

The phenolic hydroxyl (-OH) group is readily identified by its O-H stretching vibration. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), this appears as a sharp band around 3600 cm⁻¹. However, in a solid or liquid sample of this compound, the hydroxyl group engages in intermolecular hydrogen bonding (O-H···O=C) with the carbonyl oxygen of a neighboring molecule.

This hydrogen bonding weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber and to appear as a very broad and intense absorption band, typically centered in the 3100–3500 cm⁻¹ region. researchgate.netnih.govacs.org The broadness of this band is a hallmark of hydrogen bonding in the sample. uomustansiriyah.edu.iq

Characterization of Allylic C=C and C-H Bending Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. For the allyl group in this compound, the carbon-carbon double bond (C=C) and the associated carbon-hydrogen (C-H) bonds exhibit distinct bending vibrations.

The stretching vibration of the allylic C=C bond is a key marker. In alkene systems, this stretching mode typically appears in the 1680-1640 cm⁻¹ region of the spectrum. libretexts.org For σ-allyl complexes, this vibration has been observed via Raman spectroscopy at around 1655 cm⁻¹. researchgate.net This absorption is due to the bond's change in dipole moment (in IR) or polarizability (in Raman) as it stretches.

The bending vibrations of the C-H bonds attached to the double-bonded carbons (vinylic C-H) are also characteristic. These out-of-plane bending vibrations are particularly useful for confirming the presence of the allyl group and are typically found in the 1000-650 cm⁻¹ range. libretexts.org The specific frequencies can help distinguish substitution patterns on the double bond. Aromatic C-H bending vibrations also occur in a similar but distinct region, generally between 860-680 cm⁻¹. specac.com Careful analysis of this spectral window is crucial for assigning the vibrations to either the aromatic ring or the allylic group.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| C=C Stretch | Allyl (Alkene) | 1680-1640 libretexts.org |

| =C-H Bend | Allyl (Alkene) | 1000-650 libretexts.org |

| C-H Bend | Aromatic | 860-680 specac.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, which has a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol , the mass spectrum provides definitive confirmation of its mass and valuable structural clues. sigmaaldrich.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of approximately 162. nih.gov High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

The fragmentation of this compound under ionization would likely proceed through several predictable pathways based on its structure. Common fragmentation patterns for related aromatic aldehydes and allyl-substituted compounds include:

Loss of the formyl group (CHO): Cleavage of the aldehyde group would result in a fragment ion with a mass loss of 29 units.

Loss of the allyl group (C₃H₅): Cleavage of the bond connecting the allyl group to the benzene ring would lead to a fragment with a mass loss of 41 units.

Rearrangement and subsequent fragmentation: More complex fragmentation pathways involving rearrangements of the allyl group are also possible.

For the constitutional isomer 3-Allylsalicylaldehyde, the most abundant peaks observed in its mass spectrum are at m/z 162, 133, and 115, which correspond to the molecular ion, loss of the formyl group (162 - 29 = 133), and subsequent fragmentation. nih.gov Predicted mass spectrometry data for this compound also indicates the formation of various adducts in electrospray ionization, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which are useful for mass determination. uni.lu

| Compound Property | Value/Information | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₂ | sigmaaldrich.com |

| Molecular Weight | 162.19 g/mol | sigmaaldrich.com |

| Expected Molecular Ion Peak [M]⁺ (m/z) | 162 | nih.gov |

| Predicted Adduct [M+H]⁺ (m/z) | 163.07536 | uni.lu |

| Predicted Adduct [M+Na]⁺ (m/z) | 185.05730 | uni.lu |

Electronic Spectroscopy: UV-Visible Absorption Properties in Complexes

UV-Visible spectroscopy measures the electronic transitions within a molecule. While the spectrum of this compound itself is of interest, its electronic properties become particularly significant when it acts as a ligand in a metal complex. The formation of Schiff base derivatives from the aldehyde functional group, followed by coordination to a metal center, leads to new and informative absorption bands.

The UV-Vis spectrum of a metal complex derived from a ligand related to this compound typically displays several types of electronic transitions:

π-π* Transitions: These high-energy absorptions, usually found in the ultraviolet region (e.g., ~235 nm and ~274 nm in a Mn(III) Schiff base complex), are associated with the aromatic rings and other conjugated systems within the ligand. mdpi.com

n-π* or Intra-ligand Transitions: These transitions involve the non-bonding electrons on heteroatoms (like the oxygen of the hydroxyl and aldehyde groups and the nitrogen of a Schiff base) being promoted to anti-bonding π* orbitals. An absorption band observed around 384 nm in a Mn(III) complex is associated with the C=N chromophore of the Schiff base ligand. mdpi.com

d-d Transitions: In complexes with transition metals that have d-electrons, weak absorptions can appear in the visible region of the spectrum. These correspond to the promotion of electrons between d-orbitals of the metal center, which are split in energy by the ligand field. A broad, low-intensity band at 624 nm is characteristic of such a d-d transition in a Mn(III) complex. mdpi.com

The position and intensity of these bands provide critical information about the coordination environment of the metal ion and the electronic structure of the resulting complex.

| Absorption Band (nm) | Assignment | Region | Example Context |

|---|---|---|---|

| ~235, ~274 | π-π* | UV | Phenolic chromophore in a Mn(III) Schiff base complex mdpi.com |

| ~384 | Intra-ligand (C=N) | UV-Vis | Schiff base ligand transition in a Mn(III) complex mdpi.com |

| ~625 | d-d transition | Visible | Characteristic for Mn(III) center in the complex mdpi.com |

Computational Chemistry and Molecular Modeling of 3 Allyl 4 Hydroxybenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. DFT methods are widely used due to their favorable balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules.

The first step in the computational analysis of 3-allyl-4-hydroxybenzaldehyde is the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, can accurately predict bond lengths, bond angles, and dihedral angles.

For analogous compounds like 3-ethoxy-4-hydroxybenzaldehyde, DFT calculations have been performed, providing a reference for the expected geometry. rasayanjournal.co.in In this compound, the geometry of the benzene (B151609) ring is largely planar, with minor distortions caused by the substituents. The key structural parameters include the bond lengths of the carbonyl group (C=O), the phenolic hydroxyl group (C-O and O-H), and the bonds within the allyl group (C-C, C=C).

The electronic structure can be elucidated through analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. rasayanjournal.co.in For substituted benzaldehydes, the HOMO is typically localized over the benzene ring and the electron-donating hydroxyl group, while the LUMO is concentrated on the electron-withdrawing aldehyde group and the aromatic system. The presence of the allyl group can also influence these orbitals through hyperconjugation.

A Molecular Electrostatic Potential (MEP) map can also be generated from the calculated electron density. The MEP visualizes the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would show a negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their susceptibility to electrophilic attack, and a positive potential around the hydroxyl hydrogen, indicating its acidic nature. rasayanjournal.co.inresearchgate.net

Table 1: Predicted Geometrical and Electronic Parameters for Benzaldehyde (B42025) Analogues from DFT Calculations Note: This table presents data for closely related molecules to infer the properties of this compound, as direct computational studies are not available.

| Parameter | 3-Ethoxy-4-hydroxybenzaldehyde (B3LYP/6-311++G(d,p)) rasayanjournal.co.in | 4-Hydroxybenzaldehyde (B117250) (B3LYP/6-31G(d,p)) |

|---|---|---|

| C=O Bond Length (Å) | 1.213 | - |

| C-OH Bond Length (Å) | 1.362 | - |

| HOMO Energy (eV) | -5.99 | -6.42 |

| LUMO Energy (eV) | -1.87 | -1.41 |

| HOMO-LUMO Gap (eV) | 4.12 | 5.01 |

One of the primary synthetic routes to this compound involves the Claisen rearrangement of a precursor, 4-(allyloxy)benzaldehyde. This reaction is a scispace.comscispace.com-sigmatropic rearrangement that proceeds through a concerted, pericyclic mechanism. acs.org DFT calculations are exceptionally well-suited for studying such reaction mechanisms.

By mapping the potential energy surface, computational chemists can identify the transition state structure, which represents the highest energy point along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) determines the theoretical reaction rate. Studies on the Claisen rearrangement of allyl phenyl ether, the parent compound, show that the reaction proceeds through a chair-like six-membered transition state. In this transition state, the C-O bond of the ether is partially broken while a new C-C bond between the allyl group and the ortho-position of the ring is partially formed.

The reaction is followed by a tautomerization step to restore the aromaticity of the ring, yielding the final phenol (B47542) product. Computational models can confirm that this dearomatization/rearomatization pathway is energetically feasible. For 4-(allyloxy)benzaldehyde, the rearrangement would lead to this compound, with the computational models predicting the energetics of this specific transformation.

DFT calculations can quantify the distribution of electron density within the molecule through various population analysis schemes, such as Mulliken population analysis. researchgate.net This method partitions the total electron density among the atoms, yielding partial atomic charges. These charges provide insight into the molecule's polarity and reactive sites. In this compound, the oxygen atoms are expected to carry significant negative charges, while the carbonyl carbon and the acidic hydrogen of the hydroxyl group would be positively charged.

Furthermore, computational methods can predict non-linear optical (NLO) properties. Molecules with significant NLO properties possess a large hyperpolarizability (β), which arises from an asymmetric charge distribution and intramolecular charge transfer (ICT). The combination of electron-donating (hydroxyl) and electron-withdrawing (aldehyde) groups on the aromatic ring of this compound suggests potential for ICT and NLO activity. Quantum chemical calculations can compute the dipole moment (μ) and the first hyperpolarizability (β) to assess its potential as an NLO material. researchgate.net

Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. The synthesis of this compound from 4-hydroxybenzaldehyde involves two key steps where selectivity is crucial: the initial O-allylation and the subsequent Claisen rearrangement. While O-allylation is generally straightforward, the Claisen rearrangement of the resulting 4-(allyloxy)benzaldehyde is inherently regioselective.

The scispace.comscispace.com-sigmatropic shift can only occur at the ortho positions relative to the ether oxygen. Since both ortho positions (C3 and C5) are equivalent in the precursor, the reaction yields a single regioisomer, this compound. DFT calculations of the transition states for migration to different positions on the ring would confirm that ortho-migration has a significantly lower activation barrier than any other pathway, thus explaining the observed regioselectivity.

In cases where the aromatic ring is asymmetrically substituted, DFT can be used to compare the activation energies of the different possible transition states to predict the major regioisomer.

Analysis of Electronic Properties (e.g., Mulliken atomic charges, non-linear optical behavior)

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape at a given temperature.

For this compound, the primary source of flexibility is the allyl side chain. The rotation around the C-C single bonds of this chain gives rise to different conformers. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors. researchgate.net Such simulations can reveal the preferred orientation of the allyl group relative to the plane of the benzene ring.

Theoretical Studies on Intermolecular Interactions and Solvent Effects

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models can account for solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant (a model known as the Polarizable Continuum Model, or PCM).

For reaction mechanism studies, such as the Claisen rearrangement, computational models can show how polar solvents can stabilize the charge separation in the transition state, potentially accelerating the reaction rate compared to non-polar solvents. MD simulations can also be used to study the specific hydrogen bonding interactions between the hydroxyl and carbonyl groups of this compound and protic solvent molecules like water or ethanol (B145695). These interactions can affect the molecule's conformation and electronic properties.

Biological Activities and Mechanistic Insights of 3 Allyl 4 Hydroxybenzaldehyde and Its Derivatives

Molecular Target Interactions and Mechanistic Elucidation

The specific arrangement of functional groups on the aromatic ring of 3-allyl-4-hydroxybenzaldehyde dictates its chemical reactivity and interaction with biological macromolecules. The aldehyde, hydroxyl, and allyl moieties each contribute to the compound's ability to bind to and modulate the function of specific protein targets.

The aldehyde group is a key electrophilic center, making it susceptible to attack by nucleophilic residues within protein active sites. This reactivity is fundamental to the mechanism of action for many aldehyde-containing compounds. For instance, in certain protease inhibitors, a keto-amide moiety, which is structurally related to an aldehyde, forms a reversible covalent adduct with the serine residue (Ser139) in the enzyme's active site. nih.gov This type of interaction effectively blocks the enzyme's catalytic activity. nih.gov The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophiles like the hydroxyl group of serine or the thiol group of cysteine, leading to the formation of hemiacetals or thiohemiacetals, respectively. This covalent modification can inhibit enzyme function. nih.govoup.com The development of activity-based sensors for enzymes often leverages the unique chemical reactivity of aldehydes to achieve specific labeling and detection. illinois.edu

The allyl and hydroxyl groups significantly influence the biological activity of the benzaldehyde (B42025) scaffold, primarily by affecting binding affinity and specificity for molecular targets.

Structure-activity relationship (SAR) studies on a series of aromatic ether analogues as inhibitors of influenza neuraminidase revealed that both the aryl aldehyde and an unsubstituted hydroxyl group were critical for potent inhibitory activity. nih.govresearchgate.net In this research, a derivative with an allyl ether group, 3-(allyloxy)-4-hydroxybenzaldehyde (B1368985), demonstrated more potent inhibition than derivatives with other ether substitutions, suggesting the allyl group contributes favorably to the binding interaction with the enzyme. nih.govresearchgate.net The hydroxyl group at the C-4 position was also found to enhance the activity. nih.gov

Conversely, in studies of compounds designed to activate procaspase-3 in cancer cells, the allyl group was found to be dispensable for biological activity, whereas the phenolic hydroxyl group was essential. google.com The antioxidant properties often associated with phenolic compounds are attributed to the hydroxyl group, which is crucial for anti-inflammatory activity in certain contexts. nih.gov The hydroxyl group can participate in hydrogen bonding with biological molecules, which can stabilize the ligand-protein complex and influence structure and function.

Interaction of the Aldehyde Group with Nucleophilic Residues in Proteins (e.g., enzyme inhibition)

Modulatory Effects on Enzyme Systems

Derivatives of this compound have been shown to exert significant modulatory effects on a variety of enzyme systems, most notably phenoloxidases and cholinesterases.